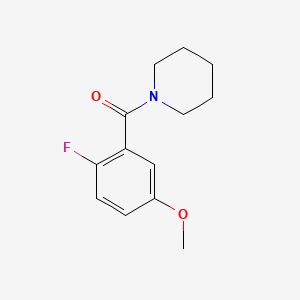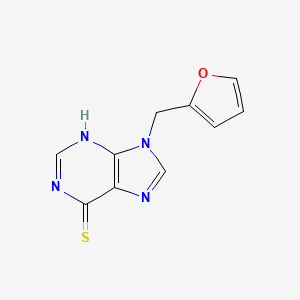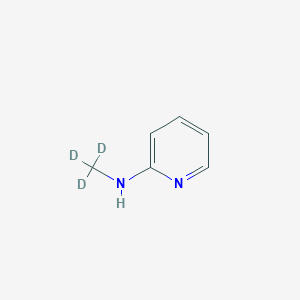
2-(Methylamino-d3)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino-d3)-pyridine is a deuterated analog of 2-(methylamino)pyridine, where the hydrogen atoms in the methylamino group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino-d3)-pyridine typically involves the deuteration of 2-(methylamino)pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be carried out using deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and ensure the complete exchange of hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)pyridine: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
4-Methylamino-d3 Antipyrine: Another deuterated compound used in pharmaceutical research.
2-(Methylamino-d3)-3’,4’-(methylenedioxy)butyrophenone: A deuterated compound used as an analytical reference material.
Uniqueness
2-(Methylamino-d3)-pyridine is unique due to its deuterium labeling, which provides distinct advantages in stability and spectroscopic analysis. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
Propiedades
Fórmula molecular |
C6H8N2 |
|---|---|
Peso molecular |
111.16 g/mol |
Nombre IUPAC |
N-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3 |
Clave InChI |
SVEUVITYHIHZQE-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=CC=CC=N1 |
SMILES canónico |
CNC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
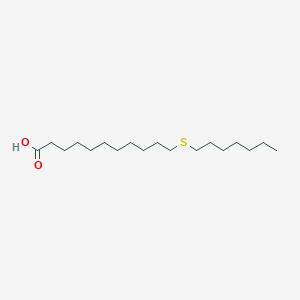
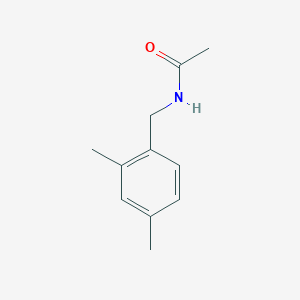

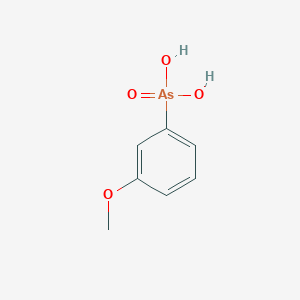
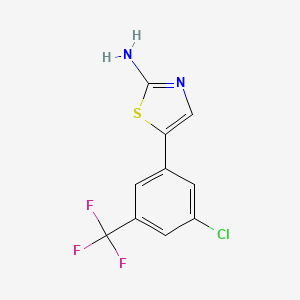
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
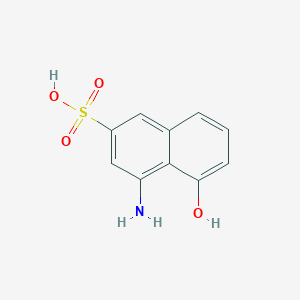
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
